molecular formula C9H6F3NO B13122451 2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile

2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile

Cat. No.: B13122451
M. Wt: 201.14 g/mol
InChI Key: RYBGGUXLRJPOJU-UHFFFAOYSA-N
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Description

2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile is an organic compound that features a difluoromethoxy group and a fluorophenyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile typically involves the introduction of the difluoromethoxy group and the fluorophenyl group onto an acetonitrile backbone. One common method involves the reaction of 2-fluoro-5-(difluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-fluorophenyl ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorophenyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(Difluoromethoxy)-2-fluorophenyl)ethanol
  • 2-(5-(Difluoromethoxy)-2-fluorophenyl)amine
  • 2-(5-(Difluoromethoxy)-2-fluorophenyl)ketone

Uniqueness

2-(5-(Difluoromethoxy)-2-fluorophenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

2-[5-(difluoromethoxy)-2-fluorophenyl]acetonitrile

InChI

InChI=1S/C9H6F3NO/c10-8-2-1-7(14-9(11)12)5-6(8)3-4-13/h1-2,5,9H,3H2

InChI Key

RYBGGUXLRJPOJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CC#N)F

Origin of Product

United States

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